2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide
Overview
Description
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole-thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The unique structural features of this compound, including the presence of triazole and thiazole rings, contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For example, 3,4-dimethylphenyl azide can react with propargyl alcohol under copper(I) catalysis to form the triazole ring.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides. For instance, 4-methyl-2-bromoacetophenone can react with thiourea to form the thiazole ring.
Coupling of the Triazole and Thiazole Rings: The triazole and thiazole rings can be coupled through a nucleophilic substitution reaction. The triazole derivative can be reacted with a thiazole derivative in the presence of a suitable base to form the desired compound.
Amidation Reaction: The final step involves the amidation of the carboxylic acid group on the thiazole ring with 3-phenylpropylamine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl and thiazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the triazole ring, converting it to a dihydrotriazole derivative. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the thiazole ring. Common reagents include sodium azide and potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: The compound can be used in the formulation of pharmaceutical products.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to downstream effects. For example, it can inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. The compound can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
- 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
Uniqueness
The uniqueness of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide lies in its specific structural features, such as the presence of both triazole and thiazole rings, which contribute to its diverse chemical reactivity and biological activity
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5OS/c1-16-12-13-21(15-17(16)2)30-19(4)22(28-29-30)25-27-18(3)23(32-25)24(31)26-14-8-11-20-9-6-5-7-10-20/h5-7,9-10,12-13,15H,8,11,14H2,1-4H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVDPGKUWGGGBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCCCC4=CC=CC=C4)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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